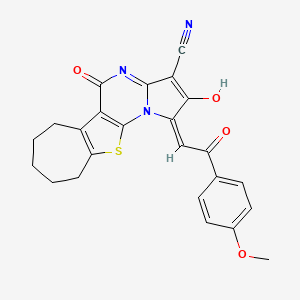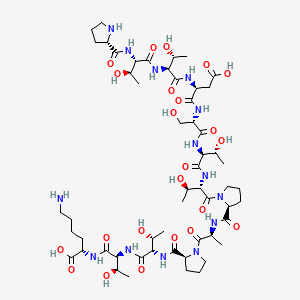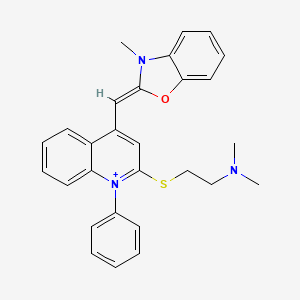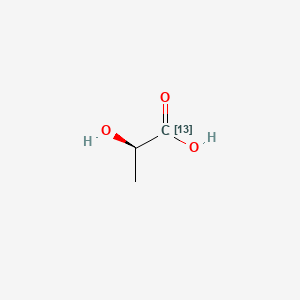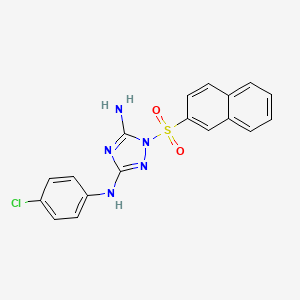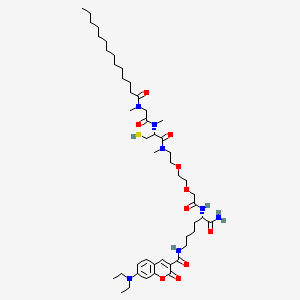
Tamra-peg4-cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamra-peg4-cooh is a fluorescent dye derivative of carboxytetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. This compound is known for its ability to form covalent bonds through its carboxyl groups, which can condense with ammonia . It is primarily used in scientific research for labeling and tracking molecules due to its fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tamra-peg4-cooh is synthesized by attaching four polyethylene glycol units to the TAMRA molecule. The carboxyl groups in the compound allow it to form covalent bonds with ammonia, facilitating the synthesis process . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to dissolve the compound and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent concentration, and reaction time, to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Tamra-peg4-cooh undergoes several types of chemical reactions, including:
Condensation Reactions: The carboxyl groups in this compound can condense with ammonia to form covalent bonds
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Solvents: DMSO, ethanol, and DMF are commonly used solvents for reactions involving this compound.
Reagents: Ammonia is a common reagent used in condensation reactions with this compound
Major Products
The major products formed from reactions involving this compound are typically covalently bonded complexes where the carboxyl groups have reacted with ammonia or other nucleophiles .
Wissenschaftliche Forschungsanwendungen
Tamra-peg4-cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and tracking molecules in various chemical reactions
Biology: Employed in biological assays to label proteins, nucleic acids, and other biomolecules for visualization under a fluorescence microscope
Medicine: Utilized in medical research for imaging and diagnostic purposes, particularly in tracking the distribution of drugs within the body
Industry: Applied in industrial processes that require the tracking of molecular interactions and reactions
Wirkmechanismus
Tamra-peg4-cooh exerts its effects through its fluorescent properties. The carboxyl groups in the compound allow it to form covalent bonds with ammonia, enabling it to label and track molecules. The fluorescence emitted by this compound can be detected using fluorescence microscopy, making it a valuable tool for visualizing molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carboxytetramethylrhodamine (TAMRA): The parent compound of Tamra-peg4-cooh, used for similar fluorescent labeling applications
Fluorescein: Another fluorescent dye used for labeling and tracking molecules
Rhodamine B: A fluorescent dye with applications in biological and chemical research
Uniqueness
This compound is unique due to its four polyethylene glycol units, which enhance its solubility and stability compared to other fluorescent dyes. This makes it particularly useful in applications requiring high stability and solubility .
Eigenschaften
Molekularformel |
C37H47N3O10 |
|---|---|
Molekulargewicht |
693.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C13H25NO7/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(15)14-3-5-19-7-9-21-11-10-20-8-6-18-4-2-13(16)17/h5-14H,1-4H3;2-11H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
DXWGUIPDUGUNCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCOCCOCCOCCOCCC(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


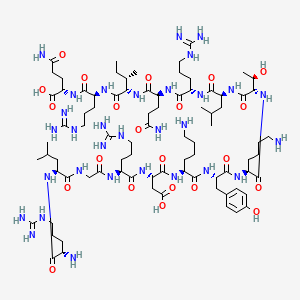
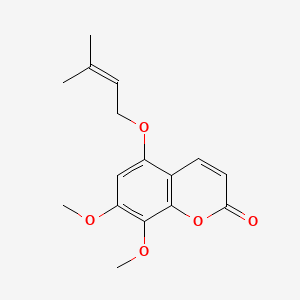

![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)

